Prothionamide
Overview
Description
Synthesis Analysis
Although specific studies detailing the synthesis of prothionamide were not found, the exploration of new formulations, such as Chitosan nanoparticles for pulmonary delivery, represents a significant advancement in its administration. This method aims to sustain drug release for several hours in the lungs, potentially overcoming limitations related to its conventional oral route (Debnath et al., 2018)[https://consensus.app/papers/development-evaluation-chitosan-nanoparticles-based-debnath/057e4b51e2f95b869ef9849762497256/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic studies of prothionamide have been investigated using density functional theory. These studies provide insights into the anharmonic and harmonic vibrational spectra, NBO analysis, and Electron Localization Function of prothionamide, contributing to a deeper understanding of its chemical behavior (Yilmaz & Bolukbasi, 2016)[https://consensus.app/papers/structure-spectroscopic-studies-prothionamide-density-yilmaz/e52477a12fe75207abea959d9e81848b/?utm_source=chatgpt].
Chemical Reactions and Properties
Investigations into the chemical reactions of prothionamide, particularly its activation and metabolism into active forms within the body, are crucial for understanding its pharmacological effects. For example, studies on its ex vivo conversion to prothionamide sulfoxide highlight the importance of enzymatic activation for its antimicrobial activity (Trivedi et al., 2013)[https://consensus.app/papers/conversion-prodrug-prothionamide-sulfoxide-extraction-trivedi/a3ddfb14ebab59a78ca1e0f8a173d212/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of prothionamide, including solubility and particle size distribution, are critical for the development of effective pharmaceutical formulations. Research into solubilizing prothionamide with micelles of an amphiphilic acrylic acid oligomer has shown potential for improving its delivery and effectiveness in treatment applications (Sizova et al., 2017)[https://consensus.app/papers/solubilization-prothionamide-micelles-acid-oligomer-sizova/e13685f3a9c5524a9a71126fc1c0be20/?utm_source=chatgpt].
Chemical Properties Analysis
Understanding the chemical properties of prothionamide, such as its behavior in various chemical environments and interactions with biological molecules, is essential for optimizing its therapeutic potential. While specific studies focusing solely on the chemical properties of prothionamide were not identified, ongoing research into its pharmacokinetics, metabolism, and efficacy continues to contribute valuable knowledge to this area.
Scientific Research Applications
Prothionamide has been effectively used in chitosan nanoparticles-based dry powder inhalation formulations, sustaining drug release in the lungs for over 24 hours, thus improving tuberculosis management (S. Debnath et al., 2018).
It forms covalent adducts with NAD, acting as a tight-binding inhibitor of Mycobacterium tuberculosis and M. leprae InhA. This understanding aids in designing new drugs to overcome drug resistance (Feng Wang et al., 2007).
The drug is effective in treating childhood tuberculosis, with gastrointestinal disturbances and hypothyroidism being common side effects (S. Thee et al., 2016).
Prothionamide reduces the infectivity of lepromatous leprosy, improving clinical symptoms and reducing antibiotic requirements (A. Girdhar et al., 1985).
It does not significantly affect the pharmacokinetics of rifampicin and dapsone in leprosy patients (A. Mathur et al., 1986).
The drug shows potential in treating lepromatous leprosy, with better results than ethionamide at both dose levels (T. Fajardo et al., 2006).
It is a low-toxicity anti-tuberculosis drug with potential hepatotoxicity at doses much higher than therapeutic levels for humans (A. M. Il'in, 1975).
Molecular structure and vibrational spectroscopic studies of prothionamide align well with experimental findings, providing insights into its antibacterial and leprosy properties (A. Yilmaz & O. Bolukbasi, 2016).
Solid dispersions with polyvinylpyrrolidone significantly increase its solubility and dissolution rate, benefiting modified pharmaceutical forms with improved drug release profiles (I. Krasnyuk et al., 2019).
The EthAW21R mutation in Mycobacterium bovis Bacillus Calmette-Guérin confers co-resistance to both prothionamide and ethionamide, making it a marker site for testing cross-resistance in tuberculosis chemotherapy (Julius Mugweru et al., 2018).
Safety And Hazards
Future Directions
There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . New treatment strategies, new chemical entities, herbal drugs, new drug regimens, and vaccines are being developed to treat both drug-susceptible and drug-resistant TB disease .
properties
IUPAC Name |
2-propylpyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDIULHPQTYCLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045940 | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protionamide | |
CAS RN |
14222-60-7 | |
Record name | Prothionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14222-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protionamide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014222607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protionamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12667 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Protionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prothionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YOO33643 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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